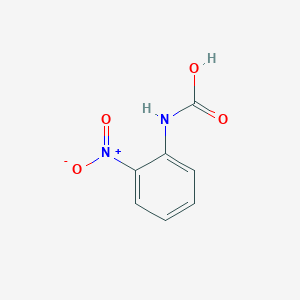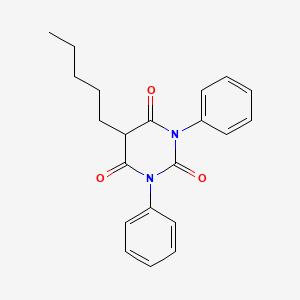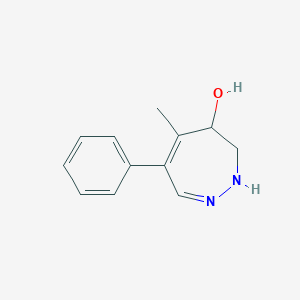
1-Butene, 3,3-dimethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 3,3-dimethoxy-2-methyl- is an organic compound with the molecular formula C7H14O2 It is a derivative of butene, featuring two methoxy groups and a methyl group attached to the butene backbone
Preparation Methods
The synthesis of 1-Butene, 3,3-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butene-1-ol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired compound through a substitution reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.
Chemical Reactions Analysis
1-Butene, 3,3-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides (e.g., HCl, HBr) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride may produce an alcohol.
Scientific Research Applications
1-Butene, 3,3-dimethoxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Butene, 3,3-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of new chemical bonds. In substitution reactions, nucleophiles attack the electrophilic carbon atoms, leading to the replacement of the methoxy groups with other functional groups.
Comparison with Similar Compounds
1-Butene, 3,3-dimethoxy-2-methyl- can be compared to other similar compounds, such as:
2-Butene, 1,1-dimethoxy-: This compound has a similar structure but differs in the position of the methoxy groups.
3,3-Dimethyl-1-butene: This compound lacks the methoxy groups and has different chemical properties and reactivity.
Properties
CAS No. |
1855-71-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3,3-dimethoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3,8-4)9-5/h1H2,2-5H3 |
InChI Key |
CJFHJZULWBTLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


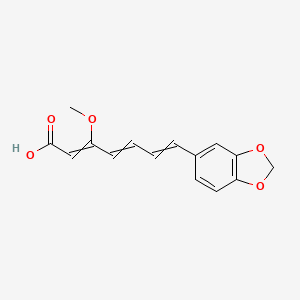
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
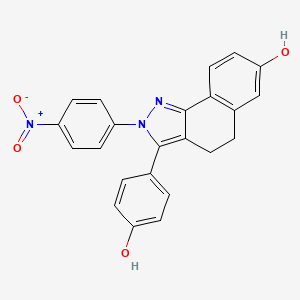

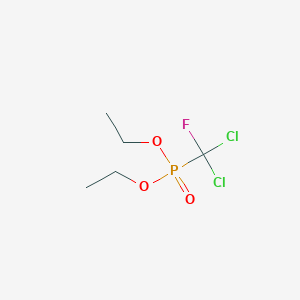
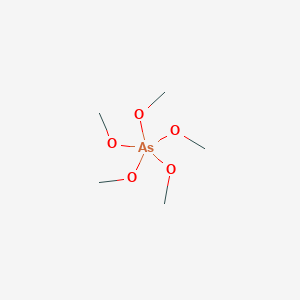
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
